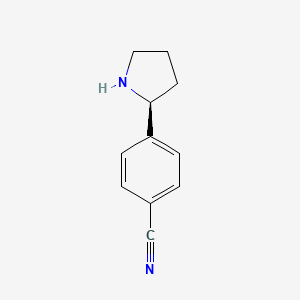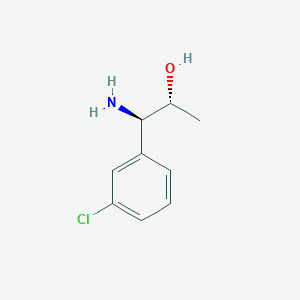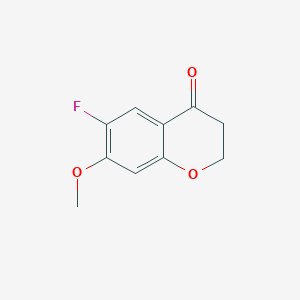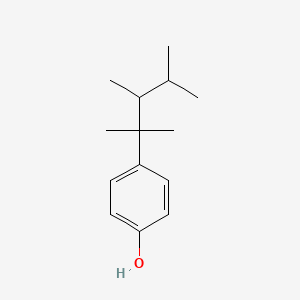
Dimethyl(lithiomethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(dimethoxyphosphoryl)methanide is an organolithium compound with the chemical formula C₃H₈LiO₃P. It is a reagent used in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is known for its reactivity and utility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: Lithium(dimethoxyphosphoryl)methanide can be synthesized through the reaction of dimethyl phosphite with a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of lithium(dimethoxyphosphoryl)methanide involves the same synthetic route but on a larger scale. The process requires precise control of reaction conditions, including temperature and solvent purity, to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: Lithium(dimethoxyphosphoryl)methanide can undergo oxidation reactions, forming various phosphorus-containing compounds.
Reduction: It can be reduced to form simpler organophosphorus compounds.
Substitution: This compound is highly reactive in nucleophilic substitution reactions, where it can replace halides or other leaving groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Typical conditions involve the use of aprotic solvents and low temperatures to maintain the reactivity of the compound.
Major Products Formed:
Oxidation: Phosphonic acids and esters.
Reduction: Phosphines and phosphine oxides.
Substitution: Various organophosphorus compounds depending on the substrate used.
科学的研究の応用
Lithium(dimethoxyphosphoryl)methanide has several applications in scientific research:
Chemistry: It is used in the synthesis of organophosphorus compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and materials science.
Biology: Research into its potential as a reagent for modifying biomolecules is ongoing.
Medicine: It is being explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which lithium(dimethoxyphosphoryl)methanide exerts its effects involves the formation of a highly reactive carbanion intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-phosphorus bonds. The molecular targets and pathways involved include nucleophilic substitution and addition reactions, which are fundamental to organic synthesis.
類似化合物との比較
Lithium diisopropylamide (LDA): A strong base used in similar synthetic applications.
Lithium dimethylamide: Another organolithium compound with similar reactivity.
Lithium bis(trimethylsilyl)amide: Used in the synthesis of organosilicon compounds.
Uniqueness: Lithium(dimethoxyphosphoryl)methanide is unique due to its ability to form stable carbon-phosphorus bonds, which are less common in other organolithium compounds. This makes it particularly valuable in the synthesis of phosphorus-containing organic molecules.
特性
IUPAC Name |
lithium;[methanidyl(methoxy)phosphoryl]oxymethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3P.Li/c1-5-7(3,4)6-2;/h3H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEZSZHRVHWGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COP(=O)([CH2-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8LiO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)






![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)



